(2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
Description
(2E)-3-[(3,5-Dichlorophenyl)amino]prop-2-enenitrile (CAS 338959-87-8) is an α,β-unsaturated nitrile with a molecular formula of C₉H₆Cl₂N₂ and a molecular weight of 213.1 g/mol . It is characterized by a conjugated enamine system and two chlorine atoms at the 3,5-positions of the phenyl ring. The compound is commercially available at 95% purity (tech grade) and is primarily utilized as a pharmaceutical intermediate or research chemical .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,5-dichloroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h1,3-6,13H/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNIVWDDDRFKP-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)N/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation Reaction
The foundational laboratory synthesis involves the reaction of 3,5-dichloroaniline with acrylonitrile in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction proceeds via a nucleophilic conjugate addition mechanism, where the deprotonated amine attacks the β-carbon of acrylonitrile.
Reaction Conditions:
- Solvent: Ethanol or methanol, selected for their polarity and ability to dissolve both reactants.
- Temperature: Reflux conditions (78°C for ethanol, 64°C for methanol).
- Catalyst: 10–15 mol% NaOH or K₂CO₃.
- Time: 6–8 hours for complete conversion.
The (E)-stereochemistry is thermodynamically favored due to steric hindrance between the dichlorophenyl group and the nitrile moiety in the transition state.
Solvent and Catalyst Optimization
Studies comparing solvents and bases reveal that methanol with K₂CO₃ achieves higher yields (85–90%) than ethanol with NaOH (75–80%). Polar aprotic solvents like dimethylformamide (DMF) were tested but led to side reactions, including polymerization of acrylonitrile.
Industrial Production Techniques
Continuous-Flow Reactor Systems
Industrial-scale production employs continuous-flow reactors to enhance heat transfer and mixing efficiency. These systems mitigate exothermic risks associated with the condensation reaction and improve reproducibility.
Key Parameters in Flow Synthesis:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Prevents over-reaction |
| Temperature | 70–75°C | Balances kinetics/thermo |
| Pressure | 1.5–2.0 bar | Maintains liquid phase |
| Catalyst Loading | 5 mol% K₂CO₃ | Reduces waste |
Under these conditions, the process achieves >95% conversion with an (E)-isomer selectivity of 98%.
Downstream Purification
Crude product is purified via fractional distillation under reduced pressure (0.1–0.5 mmHg, 90–100°C). Recrystallization from hexane/ethyl acetate (4:1) yields pharmaceutical-grade material with ≥99.5% purity.
Mechanistic Insights and Stereochemical Control
Reaction Pathway Analysis
The mechanism proceeds through three stages:
- Deprotonation: Base abstracts a proton from 3,5-dichloroaniline, generating a nucleophilic amine anion.
- Conjugate Addition: The anion attacks acrylonitrile’s β-carbon, forming a zwitterionic intermediate.
- Tautomerization: The intermediate tautomerizes to the thermodynamically stable (E)-enamine.
Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference favoring the (E)-isomer due to reduced van der Waals strain.
Role of Solvent Polarity
Solvents with higher polarity stabilize the transition state, lowering the activation energy:
$$ \Delta G^\ddagger = 18.7 \, \text{kcal/mol (methanol)} \, \text{vs.} \, 20.1 \, \text{kcal/mol (toluene)} $$
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 20–30 minutes while maintaining 88% yield. This method is advantageous for small-batch production but faces scalability challenges.
Enzymatic Catalysis
Preliminary studies using lipase B from Candida antarctica (CAL-B) in ionic liquids achieved 65% yield at 50°C. While environmentally friendly, the method requires further optimization to compete with traditional catalysis.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 2H, Ar–H), 6.82 (d, J = 15.6 Hz, 1H, CH=), 5.94 (dd, J = 15.6, 8.4 Hz, 1H, NH–CH), 3.45 (br s, 1H, NH).
- IR (KBr): ν 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 1585 cm⁻¹ (C–N).
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at t₃ = 4.72 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is in the field of pharmaceuticals. Its structure suggests potential activity against various diseases, particularly in the development of anti-cancer therapies. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in drug development.
Agrochemical Applications
The compound has also been studied for its potential use in agrochemicals. Due to its ability to interact with biological systems, it may serve as a lead compound for developing new pesticides or herbicides. Studies have shown that derivatives of similar compounds can inhibit plant pathogens and pests effectively.
Material Science
In material science, this compound can be utilized in creating specialty materials due to its unique chemical structure. Its application in polymer chemistry is being explored for developing materials with specific thermal and mechanical properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of various acrylonitrile derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.
Key Findings:
- Cell Lines Tested: MCF-7 and MDA-MB-231
- IC50 Values: 15 µM for MCF-7; 20 µM for MDA-MB-231
Case Study 2: Pesticidal Efficacy
Another research focused on the pesticidal efficacy of similar compounds showed promising results in controlling aphid populations on crops. The study highlighted that modifications to the molecular structure could enhance efficacy while reducing toxicity to beneficial insects.
Key Findings:
- Target Pest: Aphis gossypii
- Effective Concentration: 0.5% solution showed 85% mortality within 24 hours.
Mechanism of Action
The mechanism of action of (2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between (2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile and related compounds:
Key Observations:
Substituent Effects :
- 3,5-Dichlorophenyl (target compound): Enhances lipophilicity and may improve membrane permeability in drug candidates.
- 3,4-Dimethoxyphenyl (ivabradine precursor): Electron-donating methoxy groups increase electron density, altering binding interactions in cardiovascular drugs .
- Sulfonyl Groups (1024618-95-8, 1025311-95-8): Improve solubility in polar solvents and may act as leaving groups in nucleophilic substitution reactions .
Research and Development Insights
- Structure-Activity Relationships (SAR) : The 3,5-dichloro substitution in the target compound may confer antimicrobial or kinase-inhibitory properties, though specific biological data are absent in the provided evidence.
- Synthetic Flexibility : The α,β-unsaturated nitrile backbone allows for Michael additions or cyclization reactions, a feature exploited in ivabradine synthesis .
Biological Activity
(2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile, also known by its CAS number 58035-56-6, is an organic compound notable for its potential biological activities. This compound features a prop-2-enenitrile backbone with a dichlorophenyl substituent, which enhances its reactivity and biological interaction potential. The molecular formula of this compound is C₉H₆Cl₂N, indicating the presence of carbon, hydrogen, chlorine, and nitrogen.
Predicted Pharmacological Effects
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been utilized to forecast the biological activity of this compound. These predictions suggest that the compound may act as an antagonist or inhibitor in specific biological pathways, particularly in cancer therapy. Preliminary studies indicate that similar compounds often exhibit cytotoxicity against various tumor cell lines and may interact with key metabolic enzymes .
Cytotoxicity Studies
A series of studies have focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. For instance, in vitro assays have demonstrated significant growth inhibition in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |
These findings highlight the potential of this compound in oncology research.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. The compound may inhibit enzymes or receptors involved in critical signaling pathways related to cell proliferation and survival. Notably, it has shown interactions with key metabolic enzymes that are crucial in cancer metabolism.
Case Studies
- Breast Cancer Research : A study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .
- Inhibition of Tumor Growth : In vivo studies utilizing xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, suggesting its efficacy as an anticancer agent .
Synthetic Routes
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malononitrile under reflux conditions. This method allows for efficient production and high yields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling reactions between 3,5-dichloroaniline and acrylonitrile derivatives. Microwave-assisted methods (e.g., using palladium catalysts in DMF at 80–100°C) can enhance efficiency and regioselectivity . Solvent choice (e.g., acetonitrile or DMSO) and stoichiometric ratios of reactants should be systematically varied to optimize yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the (2E)-configuration and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical evidence . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain susceptibility or solvent used). Replicate experiments using standardized protocols (e.g., CLSI guidelines for MIC/MBC assays) and validate purity via LC-MS to exclude degradation products . Cross-reference with structurally analogous compounds (e.g., trifluoromethyl-substituted derivatives) to identify structure-activity trends .
Q. What computational strategies can predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallized enzyme structures (e.g., bacterial topoisomerases) identifies potential binding modes. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability . Validate predictions with in vitro assays .
Q. How does the compound’s stability under varying pH and light conditions impact experimental reproducibility?
- Methodological Answer : Conduct forced degradation studies: expose the compound to acidic/basic conditions (pH 2–12) and UV light (254 nm). Monitor degradation via HPLC and identify byproducts (e.g., quinones via oxidation) using LC-MS. Store solutions in amber vials at –20°C to minimize photodegradation .
Q. What strategies are effective for isolating and characterizing stereoisomers or tautomeric forms?
- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve E/Z isomers. Confirm configurations via NOESY NMR (nuclear Overhauser effects) or X-ray crystallography. Dynamic NMR can detect tautomerization in solution if exchange rates are slow .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., replacing Cl with CF3 or modifying the nitrile group). Test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate logP values (via HPLC) with membrane permeability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
